
2-(2-dicyclohexylphosphanylphenyl)-3-(3-fluorophenyl)-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-dicyclohexylphosphanylphenyl)-3-(3-fluorophenyl)-N,N-dimethylaniline is a complex organic compound that features a phosphanyl group, a fluorophenyl group, and a dimethylaniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-dicyclohexylphosphanylphenyl)-3-(3-fluorophenyl)-N,N-dimethylaniline typically involves multi-step organic reactions. A common approach might include:
Formation of the phosphanyl group: This can be achieved through the reaction of a suitable phosphine precursor with a halogenated aromatic compound.
Introduction of the fluorophenyl group: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide.
Attachment of the dimethylaniline moiety: This could be done through a nucleophilic substitution reaction where the dimethylaniline acts as a nucleophile.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(2-dicyclohexylphosphanylphenyl)-3-(3-fluorophenyl)-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl group would yield phosphine oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
作用機序
The mechanism of action of 2-(2-dicyclohexylphosphanylphenyl)-3-(3-fluorophenyl)-N,N-dimethylaniline would depend on its specific application. In catalysis, it might act as a ligand that coordinates to a metal center, facilitating various chemical transformations. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, influencing their activity and pathways.
類似化合物との比較
Similar Compounds
Triphenylphosphine: A common phosphine ligand used in many catalytic processes.
Fluoroanilines: Compounds with similar fluorophenyl groups, used in pharmaceuticals and agrochemicals.
Dimethylaniline derivatives: Compounds with similar aniline moieties, used in dyes and pigments.
Uniqueness
2-(2-dicyclohexylphosphanylphenyl)-3-(3-fluorophenyl)-N,N-dimethylaniline is unique due to the combination of its phosphanyl, fluorophenyl, and dimethylaniline groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C32H39FNP |
|---|---|
分子量 |
487.6 g/mol |
IUPAC名 |
2-(2-dicyclohexylphosphanylphenyl)-3-(3-fluorophenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C32H39FNP/c1-34(2)30-21-12-20-28(24-13-11-14-25(33)23-24)32(30)29-19-9-10-22-31(29)35(26-15-5-3-6-16-26)27-17-7-4-8-18-27/h9-14,19-23,26-27H,3-8,15-18H2,1-2H3 |
InChIキー |
NOZHMYJFIHTFSV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C5=CC(=CC=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


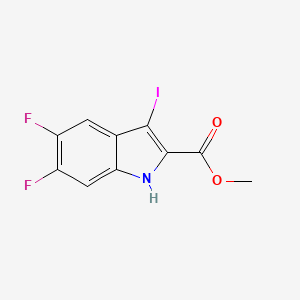
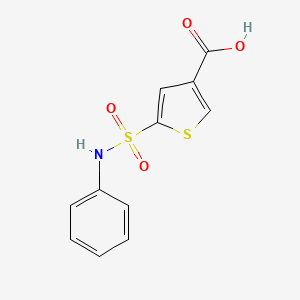
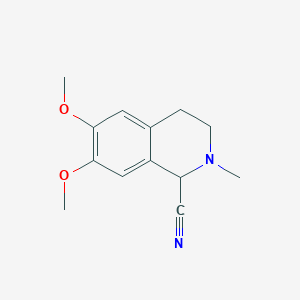
![tert-Butyl 1-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14907041.png)
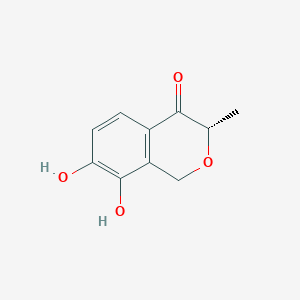
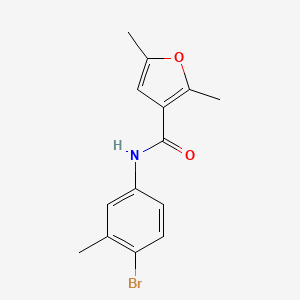

![2-(2-dicyclohexylphosphanylphenyl)-3-[4-(dimethylamino)phenyl]-N,N-dimethylaniline](/img/structure/B14907083.png)
![2-(((3AR,4R,6S,6aS)-6-(7-chloro-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14907089.png)
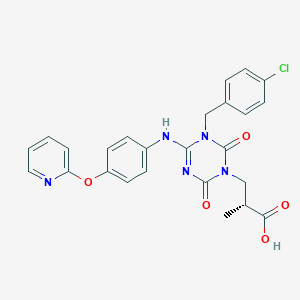
![(3aS,8aS)-2,2-Dimethyl-4,4,8-tri(naphthalen-1-yl)-8-(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14907102.png)



